3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide
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Overview
Description
3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide is an organic compound that features a phenylsulfanyl group attached to a propanamide backbone, with a pyrazolylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the phenylsulfanyl intermediate: This can be achieved by reacting thiophenol with an appropriate halide under basic conditions.
Coupling with a pyrazolylphenyl derivative: The phenylsulfanyl intermediate is then coupled with a pyrazolylphenyl derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation: The final step involves the amidation of the coupled product with propanoic acid or its derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The phenylsulfanyl group and the pyrazolylphenyl moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, making the compound a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
3-(phenylsulfanyl)propanoic acid: Similar structure but lacks the pyrazolylphenyl moiety.
N-(3-(1H-pyrazol-3-yl)phenyl)propanamide: Similar structure but lacks the phenylsulfanyl group.
3-(phenylsulfanyl)-N-phenylpropanamide: Similar structure but lacks the pyrazolyl group.
Uniqueness
3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide is unique due to the presence of both the phenylsulfanyl and pyrazolylphenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-phenylsulfanyl-N-(3-pyrazolidin-3-ylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-18(10-12-23-16-7-2-1-3-8-16)20-15-6-4-5-14(13-15)17-9-11-19-21-17/h1-8,13,17,19,21H,9-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXQBIDVYVNUQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNNC1C2=CC(=CC=C2)NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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